Benzylacetone

Description

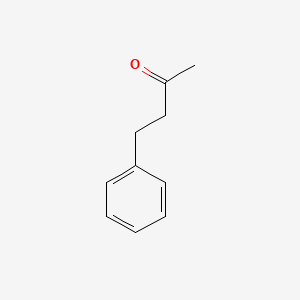

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGGYBADQZYZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033241 | |

| Record name | Benzylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Butanone, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2550-26-7 | |

| Record name | 4-Phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYLACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYLACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM5QH16YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of Benzylacetone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacetone (4-phenylbutan-2-one) is an aromatic organic compound naturally occurring in a variety of plant species. It is a significant contributor to the floral scent of many flowers and is also found in fruits and other plant tissues.[1] Its sweet, floral aroma plays a crucial role in attracting pollinators, thereby influencing plant reproductive success.[2] Beyond its ecological significance, this compound and its derivatives are of interest in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthesis, and detailed protocols for its extraction and quantification.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in a diverse range of plant species. It is particularly abundant in the floral headspace of certain plants, contributing significantly to their characteristic scent. Notable plant species where this compound has been reported include:

-

Coyote Tobacco (Nicotiana attenuata): this compound is the most abundant attractant compound in the flowers of this plant, playing a key role in attracting hawkmoth pollinators.[1][2][3]

-

Raspberry (Rubus idaeus): This compound is a known volatile component of raspberry fruit, contributing to its complex aroma profile.[4]

-

Cocoa (Theobroma cacao): this compound is one of the volatile constituents of cocoa, influencing its flavor and aroma.[1]

-

Rhubarb (Rheum palmatum): The biosynthesis of phenylbutanoids, including this compound, has been studied in this medicinal plant.[5]

-

Other Species: this compound has also been reported in Alpinia latilabris and Rhododendron anthopogonoides.

Quantitative Analysis of this compound in Plants

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, developmental stage, and environmental conditions. While the compound is widely reported, comprehensive quantitative data across different species is still an active area of research. The table below summarizes available quantitative information.

| Plant Species | Plant Part | Concentration | Analytical Method | Reference(s) |

| Rubus idaeus (Raspberry) | Fruit | 1-4 mg/kg | Not Specified | [6] |

| Nicotiana attenuata | Corolla | Pools of BA found only in the outer lip | Headspace Sampling | [7] |

Note: There is a general lack of standardized quantitative data for this compound concentration in many plant tissues. The data for raspberry refers to raspberry ketone, a closely related derivative.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a part of the broader phenylpropanoid pathway. The key enzyme responsible for its formation is Benzalacetone Synthase (BAS) . This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with one molecule of malonyl-CoA.[5][8] The pathway originates from the amino acid L-phenylalanine.

The key steps in the biosynthesis of this compound are:

-

Deamination of L-phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation: Cinnamic acid is then hydroxylated to form 4-coumaric acid by Cinnamate 4-hydroxylase (C4H) .

-

Activation: 4-coumaric acid is activated by the addition of Coenzyme A, forming 4-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .

-

Condensation: Benzalacetone Synthase (BAS) , a type III polyketide synthase, catalyzes the decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA to produce p-hydroxybenzalacetone.[5][9]

-

Reduction: The final step is the reduction of the p-hydroxy group to yield this compound. In Nicotiana attenuata, this step is thought to be mediated by an reductase.[10]

In Nicotiana attenuata, specific genes involved in this pathway have been identified, including NaPAL4, Na4CL1, and NaPKS2 (a benzalacetone synthase).[10]

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction followed by chromatographic separation and detection. The choice of method depends on the volatility of the compound and the matrix of the plant sample.

Experimental Workflow

The general workflow for the analysis of this compound in plant materials is outlined below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Making sense of nectar scents: the effects of nectar secondary metabolites on floral visitors of Nicotiana attenuata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-cell RNA-sequencing of Nicotiana attenuata corolla cells reveals the biosynthetic pathway of a floral scent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzalacetone Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aromatic Polyketide Synthases (Purification, Characterization, and Antibody Development to Benzalacetone Synthase from Raspberry Fruits) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Benzylacetone in Floral Scents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacetone (4-phenylbutan-2-one) is a significant contributor to the floral scent of numerous plant species, playing a crucial role in attracting pollinators.[1][2] Its biosynthesis is a specialized branch of the intricate phenylpropanoid pathway. This technical guide provides an in-depth overview of the enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to the study of this compound formation in floral tissues. The information presented herein is intended to serve as a comprehensive resource for researchers in plant biochemistry, molecular biology, and drug development seeking to understand and potentially manipulate this biosynthetic pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the aromatic amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions, primarily elucidated through studies in species such as Nicotiana attenuata. The core reaction sequence involves the conversion of phenylalanine to (E)-cinnamoyl-CoA, followed by a condensation reaction with malonyl-CoA and a subsequent reduction.

The key enzymes involved in this pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to (E)-cinnamic acid.

-

Cinnamate:CoA Ligase (CNL) / 4-Coumarate:CoA Ligase (4CL): Activates (E)-cinnamic acid to its corresponding CoA-thioester, (E)-cinnamoyl-CoA. While 4CLs are more common in the general phenylpropanoid pathway, specific CNLs are also involved in benzenoid biosynthesis.[3][4][5][6][7]

-

Polyketide Synthase (PKS) / Benzalacetone Synthase (BAS): Catalyzes the condensation of (E)-cinnamoyl-CoA with one molecule of malonyl-CoA, followed by decarboxylation to form benzalacetone.[8][9][10] This is a key branching point from the general phenylpropanoid pathway.

-

Reductase: A currently uncharacterized reductase is proposed to be involved in the final step of the pathway.[1]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis. It is important to note that the kinetic parameters can vary significantly between plant species and experimental conditions.

Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)

| Plant Species | Substrate | Km (µM) | Vmax (units) | Optimal pH | Optimal Temp. (°C) | Reference |

| Nicotiana tabacum | L-Phenylalanine | - | - | - | - | [11][12][13][14][15] |

| Matricaria chamomilla | L-Phenylalanine | - | - | - | - | [16] |

| Arabidopsis thaliana | L-Phenylalanine | - | - | - | - | [16] |

Table 2: Kinetic Properties of Cinnamate:CoA Ligase (CNL) and Related Enzymes

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Streptomyces coelicolor (ScCCL) | Cinnamate | 190 ± 2 | 0.475 ± 0.012 | 8.0 | 30 | [3][7] |

| Hypericum calycinum (HcCNL) | Cinnamic Acid | 10.1 ± 0.9 | 0.39 ± 0.01 | - | - | [5][6] |

| Malus x domestica (MdCNL) | Cinnamic Acid | - | - | - | - | [4] |

Note: The data for ScCCL provides a bacterial homolog as a reference. HcCNL and MdCNL are from plant sources involved in benzenoid metabolism.

Table 3: Kinetic Properties of Benzalacetone Synthase (BAS)

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Rheum palmatum (RpBAS) | 4-Coumaroyl-CoA | 10.0 | 1.79 | 8.0-8.5 | - | [8][9] |

| Rheum palmatum (RpBAS) | Malonyl-CoA | 23.3 | 1.78 | 8.0-8.5 | - | [9] |

| Polygonum cuspidatum (PcPKS1) | - | - | - | 7.0 & 9.0 | - | [10] |

Note: RpBAS utilizes 4-coumaroyl-CoA, a structurally similar substrate to cinnamoyl-CoA. PcPKS1 exhibits BAS activity.

Regulatory and Signaling Pathways

The biosynthesis of this compound is tightly regulated at the transcriptional level, influenced by developmental cues and environmental stimuli. Key regulatory components include transcription factors and hormonal signaling pathways.

Transcriptional Regulation

-

R2R3-MYB Transcription Factors: This large family of transcription factors are known to regulate various branches of the phenylpropanoid pathway.[17][18][19][20][21] Specific R2R3-MYB proteins can act as activators or repressors of the genes encoding the biosynthetic enzymes. While a specific R2R3-MYB directly regulating all this compound biosynthetic genes has not been fully characterized, their involvement is strongly implicated.

Hormonal Regulation

-

Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense and development.[22][23][24] The jasmonate signaling pathway is known to upregulate genes in the phenylpropanoid pathway, and thus likely plays a crucial role in modulating this compound production, particularly in response to biotic or abiotic stress.[25][26][27]

Environmental Cues

-

Light Quality: Light is a critical environmental factor influencing floral scent emission. Studies have shown that light quality can trigger calcium signaling, which in turn activates the jasmonate signaling pathway, ultimately affecting the expression of floral scent biosynthetic genes.[25][26][27]

Visualization of Regulatory Pathways

The following diagrams illustrate the proposed regulatory and signaling pathways influencing this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Single-cell RNA-sequencing of Nicotiana attenuata corolla cells reveals the biosynthetic pathway of a floral scent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamate:Coenzyme A Ligase from the Filamentous Bacterium Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. icarcith.easio.in [icarcith.easio.in]

- 5. Cinnamate:CoA Ligase Initiates the Biosynthesis of a Benzoate-Derived Xanthone Phytoalexin in Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamate:CoA ligase initiates the biosynthesis of a benzoate-derived xanthone phytoalexin in Hypericum calycinum cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnamate:coenzyme A ligase from the filamentous bacterium streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzalacetone synthase. A novel polyketide synthase that plays a crucial role in the biosynthesis of phenylbutanones in Rheum palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Site-directed mutagenesis enhances the activity of benzylidene acetone synthase of polyketide synthase from Polygonum cuspidatum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overexpression of L-Phenylalanine Ammonia-Lyase in Transgenic Tobacco Plants Reveals Control Points for Flux into Phenylpropanoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylalanine ammonia-lyase in tobacco. Molecular cloning and gene expression during the hypersensitive reaction to tobacco mosaic virus and the response to a fungal elicitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative relationship between phenylalanine ammonia-lyase levels and phenylpropanoid accumulation in transgenic tobacco identifies a rate-determining step in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine and Phenylalanine Ammonia Lyase Activities during Shoot Initiation in Tobacco Callus Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tissue and method specificities of phenylalanine ammonia-lyase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Two R2R3-MYB proteins are broad repressors of flavonoid and phenylpropanoid metabolism in poplar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Systems Biology Approach Identifies a R2R3 MYB Gene Subfamily with Distinct and Overlapping Functions in Regulation of Aliphatic Glucosinolates | PLOS One [journals.plos.org]

- 19. Frontiers | Multilevel regulation of anthocyanin-promoting R2R3-MYB transcription factors in plants [frontiersin.org]

- 20. Identification and Expression Analysis of R2R3-MYB Transcription Factors Associated with Flavonoid Biosynthesis in Panax quinquefolius - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | EbMYBP1, a R2R3-MYB transcription factor, promotes flavonoid biosynthesis in Erigeron breviscapus [frontiersin.org]

- 22. academic.oup.com [academic.oup.com]

- 23. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Calcium and jasmonate signals mediate biosynthesis of the floral fragrance regulated by light quality in snapdragon - ProQuest [proquest.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Benzylacetone in Cocoa: A Technical Whitepaper on a Key Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylacetone (4-phenylbutan-2-one) is a significant volatile organic compound (VOC) found in Theobroma cacao, contributing to the characteristic sweet and floral notes of cocoa and chocolate. This technical guide provides an in-depth analysis of this compound in cocoa, covering its biochemical formation, analytical methodologies for its quantification, and its role in the overall flavor profile. While specific quantitative data for this compound remains elusive in publicly available literature, this paper synthesizes existing knowledge on related ketone compounds in cocoa to provide a comprehensive overview for research and development professionals.

Introduction

The flavor of cocoa is a complex matrix of hundreds of volatile compounds, including alcohols, aldehydes, esters, pyrazines, and ketones. Among these, this compound is recognized for its pleasant sweet, floral, and slightly balsamic aroma.[1] Its presence is noted as one of the volatile components of cocoa, contributing to the nuanced flavor profiles of different cocoa varieties and the final chocolate product.[1] Understanding the formation and concentration of such key aroma compounds is crucial for the quality control and development of fine flavor cocoa and chocolate products.

Biochemical Formation of this compound

While the precise biosynthetic pathway of this compound in Theobroma cacao has not been explicitly detailed in the literature, a plausible pathway can be inferred from studies on other plants, such as Nicotiana attenuata. The biosynthesis is likely to start from the amino acid L-phenylalanine.

The proposed pathway involves the following key steps:

-

Deamination: L-phenylalanine is converted to cinnamic acid.

-

Activation: Cinnamic acid is activated to cinnamoyl-CoA.

-

Chain Extension: Cinnamoyl-CoA undergoes condensation with malonyl-CoA, a reaction catalyzed by a polyketide synthase (PKS)-like enzyme.

-

Reduction and Decarboxylation: The resulting polyketide intermediate is then likely reduced and decarboxylated to yield this compound.

dot

Caption: General workflow for HS-SPME analysis of cocoa volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The adsorbed volatile compounds are then thermally desorbed from the SPME fiber in the heated injection port of a gas chromatograph.

-

Injector Temperature: Typically set around 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, and then ramping up to a final temperature of around 250-280°C.

-

Mass Spectrometer: Operates in electron ionization (EI) mode, scanning a mass range of approximately m/z 35-400.

Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards. Quantification, if performed, typically involves the use of an internal standard.

Contribution of this compound to Cocoa Flavor

This compound is characterized by a sweet, floral, and slightly balsamic aroma. I[1]ts presence, even at low concentrations, can significantly influence the overall flavor profile of cocoa, contributing to the desirable "fine flavor" characteristics. In combination with other volatile compounds, it can enhance fruity and floral notes, adding complexity to the chocolate aroma. The perceived flavor is a result of the synergistic and antagonistic interactions between numerous volatile and non-volatile compounds.

Conclusion

This compound is an important, albeit under-quantified, volatile organic compound that contributes to the desirable floral and sweet notes in cocoa. While a plausible biosynthetic pathway can be proposed based on research in other plant species, further studies are needed to elucidate the specific enzymatic steps in Theobroma cacao. The HS-SPME-GC-MS methodology provides a robust platform for the analysis of this compound and other volatile compounds in cocoa. Future research should focus on the quantitative determination of this compound in different cocoa varieties and its evolution during fermentation and roasting to better understand and control the development of fine cocoa flavors. This will be invaluable for the chocolate industry in optimizing processing conditions to produce high-quality, flavor-rich products.

References

Benzylacetone as a Tyrosinase Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylacetone, a fragrant organic compound found in some flowers, has emerged as a noteworthy reversible inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a tyrosinase inhibitor. It consolidates available quantitative data on its inhibitory activity, details relevant experimental protocols for its study, and visualizes the underlying biochemical processes. A comprehensive understanding of its inhibitory kinetics and effects on cellular melanogenesis is crucial for evaluating its potential in the development of novel depigmenting agents for cosmetic and therapeutic applications.

Introduction

The regulation of melanin production is a significant area of research in dermatology and cosmetology. Hyperpigmentation disorders, characterized by the excessive production and accumulation of melanin, are a common concern. Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, plays a rate-limiting role in melanogenesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibition of tyrosinase is, therefore, a primary strategy for the development of skin-lightening agents. This compound (4-phenyl-2-butanone) has been identified as a reversible inhibitor of mushroom tyrosinase, demonstrating its potential as a depigmenting agent. This guide delves into the specifics of its inhibitory action.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of this compound against mushroom tyrosinase has been quantified, providing valuable insights into its efficacy. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Activity | Substrate | IC50 Value | Reference |

| Monophenolase | L-Tyrosine | 2.8 mM | [1][2] |

| Diphenolase | L-DOPA | 0.6 mM | [1][2] |

Table 1: IC50 Values of this compound for Mushroom Tyrosinase Inhibition

Mechanism of Tyrosinase Inhibition

Kinetic Analysis

The type of inhibition can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme. This is typically visualized using double reciprocal plots, such as the Lineweaver-Burk plot.

-

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. In a Lineweaver-Burk plot, this results in an increase in the apparent Km (Michaelis constant) while the Vmax (maximum velocity) remains unchanged.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. It can bind to both the free enzyme and the enzyme-substrate complex. This leads to a decrease in Vmax without affecting Km.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and apparent Km.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro and cell-based assays.

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (or other test compounds)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound by diluting a stock solution (dissolved in DMSO) with phosphate buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (this compound at various concentrations)

-

Mushroom tyrosinase solution

-

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental workflow for the mushroom tyrosinase inhibition assay.

Determination of Melanin Content in B16F10 Melanoma Cells

This protocol allows for the quantification of melanin produced by cultured melanoma cells after treatment with a test compound.

Materials:

-

B16F10 mouse melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

-

This compound

-

Lysis buffer (e.g., 1 N NaOH with 10% DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well cell culture plates

-

Microplate reader

Procedure:

-

Seed B16F10 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control such as kojic acid can be included.

-

After incubation, wash the cells with PBS.

-

Lyse the cells by adding the lysis buffer to each well.

-

Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance of the lysates at 405 nm or 475 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford assay) on a parallel set of cell lysates.

-

Calculate the percentage of melanin content relative to the untreated control.

Workflow for determining cellular melanin content.

Effect on Melanogenesis Signaling Pathways

While direct studies on the effect of this compound on melanogenesis signaling pathways are lacking, it is hypothesized that its inhibitory action on tyrosinase would lead to a downstream reduction in melanin synthesis. The primary regulatory pathway of melanogenesis involves the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanocyte development, survival, and differentiation. MITF controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

The activity of MITF is modulated by upstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK). Activation of the cAMP/PKA pathway generally upregulates MITF expression and subsequent melanogenesis. Conversely, the role of the ERK pathway is more complex, with some studies suggesting that sustained ERK activation can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis[3].

Future research should investigate whether this compound, beyond its direct enzymatic inhibition, can modulate these signaling pathways to exert its anti-melanogenic effects.

Hypothesized mechanism of this compound within the melanogenesis signaling pathway.

Conclusion and Future Directions

This compound demonstrates clear potential as a tyrosinase inhibitor, with documented efficacy against both the monophenolase and diphenolase activities of mushroom tyrosinase. This technical guide has provided the available quantitative data and detailed experimental protocols to facilitate further investigation into its mechanism of action.

Key areas for future research include:

-

Detailed Kinetic Analysis: Performing comprehensive enzyme kinetic studies to determine the Ki value and definitively characterize the type of inhibition (competitive, non-competitive, etc.) using Lineweaver-Burk and Dixon plots.

-

Cellular Efficacy: Quantifying the dose-dependent effect of this compound on melanin production and tyrosinase activity in human melanocytes or B16F10 melanoma cells.

-

Signaling Pathway Analysis: Investigating the impact of this compound on the expression and phosphorylation status of key proteins in the melanogenesis signaling pathways, such as MITF, ERK, and CREB.

-

In Vivo Studies: Evaluating the depigmenting efficacy and safety of this compound in animal models and, eventually, in human clinical trials.

A thorough understanding of these aspects will be instrumental in validating the therapeutic and cosmetic potential of this compound as a novel agent for the management of hyperpigmentation.

References

Spectroscopic analysis of benzylacetone (NMR, IR, Mass Spec)

Introduction

Benzylacetone (4-phenyl-2-butanone) is a fragrant organic compound with the chemical formula C₁₀H₁₂O. It is a colorless to pale yellow liquid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.90 | Triplet | 2H | -CH₂- (alpha to phenyl) |

| ~2.75 | Triplet | 2H | -CH₂- (alpha to carbonyl) |

| ~2.15 | Singlet | 3H | -CH₃ (acetyl group) |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~207.9 | Carbonyl carbon (C=O) |

| ~141.2 | Aromatic carbon (quaternary, C1') |

| ~128.5 | Aromatic carbons (C3'/C5' or C2'/C6') |

| ~128.3 | Aromatic carbons (C2'/C6' or C3'/C5') |

| ~126.1 | Aromatic carbon (C4') |

| ~45.2 | Methylene carbon (-CH₂-, alpha to carbonyl) |

| ~29.9 | Methylene carbon (-CH₂-, alpha to phenyl) |

| ~29.8 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Sample Preparation: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3030 | Medium-Weak | Aromatic C-H stretch |

| ~2925 - 2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1715 | Strong | C=O (ketone) stretch |

| ~1605, ~1495, ~1450 | Medium-Weak | Aromatic C=C ring stretch |

| ~745, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 148 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters for a ¹H experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using standard parameters for a proton-decoupled ¹³C experiment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

This compound sample

-

Pipette and tissues

Procedure (using ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[2]

-

Data Processing:

-

Perform a background correction.

-

Label the significant absorption peaks.

-

Procedure (using salt plates):

-

Sample Preparation: Place a small drop of this compound onto a clean salt plate. Place a second salt plate on top and gently press to create a thin liquid film.

-

Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or hexane) after use.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source.

-

Gas chromatograph (GC) for sample introduction (optional, but common).

-

This compound sample

-

Solvent (e.g., dichloromethane or methanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization energy (typically 70 eV for EI).

-

-

Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion or through a GC inlet for separation from any impurities.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-200).

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Identify the base peak (the most intense peak).

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Visualizations

Mass Spectrometry Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

References

The Role of Benzylacetone as an Insect Attractant: A Technical Guide

Introduction

Benzylacetone (4-phenyl-2-butanone) is a volatile organic compound found in the floral headspace of numerous plant species, most notably in the night-blooming coyote tobacco, Nicotiana attenuata.[1][2] It serves as a potent semiochemical, a chemical signal that mediates interactions between organisms. In the context of plant-insect dynamics, this compound plays a crucial role as an attractant, primarily for pollinators such as hawkmoths, but its scent can also be intercepted by herbivores.[1][3] This guide provides a detailed overview of the olfactory signaling pathways involved in its detection, comprehensive experimental protocols for its study, and quantitative data on its effects on insect behavior and plant fitness.

Mechanism of Action: Olfactory Signaling Pathway

The detection of volatile compounds like this compound in insects begins at the peripheral olfactory system, located primarily in the antennae. The process is a multi-step cascade that converts a chemical signal into an electrical one.

-

Odorant Entry: Volatile molecules enter the hair-like structures on the antenna, called sensilla, through nano-scale pores in the cuticle.[4]

-

Transport: Inside the sensillum, the hydrophobic this compound molecule is thought to be picked up by Odorant-Binding Proteins (OBPs) that are highly concentrated in the aqueous sensillar lymph. These proteins solubilize the odorant and transport it to the neuronal membrane.[5]

-

Receptor Binding and Signal Transduction: The odorant-OBP complex delivers the this compound to a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are unique; they are not G-protein coupled receptors but are instead composed of a variable, odor-specific receptor protein (OrX) and a highly conserved co-receptor known as Orco. This OrX-Orco complex forms a ligand-gated, non-selective cation channel.[6][7] The binding of this compound to its specific OrX subunit is believed to cause a conformational change that directly opens the channel.

-

Neuronal Depolarization: The opening of the channel allows an influx of cations (e.g., Na⁺, K⁺, Ca²⁺), leading to the depolarization of the OSN's membrane.[7]

-

Action Potential: If this depolarization reaches the neuron's threshold, it fires an action potential, sending an electrical signal down its axon to the antennal lobe of the insect's brain for processing.

While this represents the general mechanism, the specific olfactory receptor (OrX) that binds this compound has not yet been definitively identified in key insect species like Manduca sexta.

Experimental Protocols

Investigating the role of this compound involves a multi-step process that combines chemical analysis with electrophysiological and behavioral assays.

Volatile Collection: Dynamic Headspace Sampling

This method captures volatiles from a living source (e.g., a flower) without destruction.[1]

-

Materials: Portable air pump, vacuum pump, charcoal filter, glass filter cartridges with a sorbent (e.g., Porapak Q), oven bags, zip ties, solvent (e.g., hexane, dichloromethane).

-

Protocol:

-

Prepare the collection materials: Bake oven bags (e.g., at 175°C for 60 min) to remove residual plastic compounds.[8] Rinse all tubing and cartridges with solvent and bake at a low temperature to ensure cleanliness.

-

Enclose the flower with an oven bag, securing it at the base with a zip tie to create a sealed headspace.[1]

-

Connect the apparatus: A tube from the air pump pushes charcoal-filtered, clean air into the bag at a low flow rate (e.g., 0.05 L/min). A second tube pulls air from the bag through the sorbent cartridge using the vacuum pump at the same flow rate.

-

Run the system for a defined period (e.g., 10 minutes to several hours) to trap the emitted volatiles onto the sorbent.[1]

-

After collection, elute the trapped compounds from the sorbent using a small volume of solvent (e.g., 50 µL of a hexane:acetone 9:1 mixture).[9]

-

Store the sample at low temperatures (e.g., -30°C) in a sealed glass vial until analysis.

-

Electrophysiological Assays: Electroantennography (EAG)

EAG measures the summed electrical potential from the olfactory neurons on an insect's antenna in response to an odor, indicating that the insect can detect the compound.[10]

-

Materials: Microscope, micromanipulators, glass capillary electrodes, electrode holder, amplifier, data acquisition system, purified air delivery system, stimulus controller.

-

Protocol:

-

Antenna Preparation: Anesthetize the insect (e.g., with CO₂ or on ice). Carefully excise one antenna at its base. Mount the antenna between two electrodes: place the base in the reference electrode and insert the tip into the recording electrode. A small portion of the distal tip may be cut to ensure good electrical contact with the conductive gel or saline solution.[10]

-

Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a solvent like paraffin oil or hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).[10] Apply a known volume (e.g., 10 µL) onto a piece of filter paper and insert it into a Pasteur pipette. The solvent alone is used as a negative control.

-

Stimulus Delivery: Place the antenna in a continuous stream of humidified, purified air. The tip of the stimulus pipette is inserted into this airstream, and a stimulus controller delivers a precise puff of odorized air (e.g., 0.5 seconds) over the antenna.

-

Data Recording: The amplifier records the voltage change (depolarization) across the antenna, measured in millivolts (mV). The peak amplitude of this deflection is the EAG response. Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

-

Behavioral Assay: Y-Tube Olfactometer

This two-choice bioassay determines if a chemical is an attractant or a repellent.[11]

-

Materials: Glass Y-tube olfactometer, airflow meter, charcoal filter, humidifier, odor sources.

-

Protocol:

-

Setup: Connect each arm of the Y-tube to a separate air stream. Both streams are pushed through at a controlled rate (e.g., 300 ml/min), are charcoal-filtered, and humidified. One air stream passes over the test stimulus (e.g., filter paper with this compound), while the other passes over a control (filter paper with solvent only).

-

Insect Acclimatization: Place a single insect at the base of the Y-tube and allow it to acclimate to the airflow for a set period (e.g., 5 minutes).

-

Choice Assay: Allow the insect to walk or fly up the main tube and choose one of the two arms. A choice is recorded when the insect crosses a defined line into one arm (e.g., 1.5 cm past the fork) and remains for a certain time.

-

Data Collection: Record the number of insects choosing the stimulus arm versus the control arm. Insects that do not make a choice within a given time (e.g., 10-15 minutes) are recorded as "no choice".

-

Controls: To avoid positional bias, rotate the Y-tube 180° after a set number of trials. Thoroughly clean the apparatus with solvent (e.g., ethanol) and bake between experiments to remove any chemical residues.

-

Quantitative Data on this compound's Role

Direct quantitative data from EAG and olfactometer assays for this compound are not consistently presented in tabular format across the literature. However, robust data exists on its ecological effects, and data from related compounds provides a clear example of expected electrophysiological responses.

Electrophysiological Responses to Floral Volatiles

The following table presents EAG response data for various floral compounds tested on the moth Heortia vitessoides. This provides a reference for the magnitude of responses (in mV) expected from such experiments. Although this compound was not tested, the structurally related benzyl alcohol was.[8]

| Compound | Dose (µg/µL) | Mean EAG Response (mV ± SE) - Female | Mean EAG Response (mV ± SE) - Male |

| Benzyl alcohol | 1 | 0.16 ± 0.04 | 0.19 ± 0.03 |

| 10 | 0.35 ± 0.05 | 0.36 ± 0.04 | |

| 100 | 0.44 ± 0.03 | 0.41 ± 0.05 | |

| Linalool | 1 | 0.39 ± 0.04 | 0.52 ± 0.05 |

| 10 | 0.41 ± 0.05 | 0.53 ± 0.03 | |

| 100 | 0.43 ± 0.04 | 0.55 ± 0.04 | |

| Phenylethyl alcohol | 1 | 0.31 ± 0.04 | 0.33 ± 0.03 |

| 10 | 0.52 ± 0.04 | 0.53 ± 0.04 | |

| 100 | 0.73 ± 0.05 | 0.71 ± 0.05 | |

| Hexanal (Control) | 1 | 0.38 ± 0.04 | 0.37 ± 0.04 |

| 10 | 0.61 ± 0.05 | 0.59 ± 0.05 | |

| 100 | 0.82 ± 0.06 | 0.80 ± 0.05 | |

| Data adapted from a study on Heortia vitessoides. Note the dose-dependent increase in response for most compounds. |

Behavioral and Fitness Consequences in Nicotiana attenuata

Studies using genetically modified N. attenuata plants, where this compound emission is silenced, provide powerful quantitative data on its importance for the pollinator Manduca sexta.

| Metric | This compound-Emitting Plants | This compound-Silenced Plants | Implication |

| Pollinator Foraging Success | Higher | Lower | This compound increases the moth's ability to successfully find and extract nectar.[1] |

| Pollinator Probing Time | Increased | Decreased | Moths spend more time foraging on scenting flowers, suggesting the scent enhances motivation.[1] |

| Seed Production (per flower) | Significantly Higher | Significantly Lower | The increased foraging success and time translates directly to more effective pollination and higher plant reproductive fitness.[11] |

| Data synthesized from studies on the Nicotiana attenuata - Manduca sexta interaction.[1][11] |

Summary and Applications

This compound is a critical floral volatile that functions as a powerful attractant for pollinating insects, particularly nocturnal moths. Its detection is mediated by the canonical insect olfactory pathway involving the OrX-Orco receptor complex. The study of this compound relies on a combination of headspace collection, GC-MS/EAD, EAG, and olfactometer assays. While direct tabular data on its electrophysiological and behavioral attraction across multiple species is sparse, studies on its ecological impact demonstrate its profound importance. Silencing this compound emission in Nicotiana attenuata reduces pollinator foraging success and significantly decreases the plant's reproductive output.[1][11]

This knowledge has direct applications in:

-

Drug Development: Understanding the specific receptors and signaling pathways involved in detecting compounds like this compound can inform the design of novel, environmentally-safe pest control agents that disrupt insect behavior.

-

Agricultural Pest Management: this compound or its more potent analogs could be developed as lures for monitoring and mass-trapping of herbivorous insect pests that use floral cues to locate hosts.

-

Pollinator Conservation: Identifying key attractants like this compound is crucial for understanding the requirements of specific pollinators and can inform habitat restoration and conservation efforts.

References

- 1. Hawkmoths evaluate scenting flowers with the tip of their proboscis | eLife [elifesciences.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Frontiers | Variation in Manduca sexta Pollination-Related Floral Traits and Reproduction in a Wild Tobacco Plant [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides [frontiersin.org]

- 6. vdoc.pub [vdoc.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Nature: A Technical Guide to the Discovery and Isolation of Benzylacetone

An in-depth exploration of the methodologies for extracting and purifying benzylacetone from natural sources, tailored for researchers, scientists, and drug development professionals.

This compound, a volatile organic compound with a characteristic sweet, floral aroma, is a significant component of the natural fragrance of various plants and fruits. Its presence is not only crucial for plant-pollinator interactions but also holds potential for applications in the pharmaceutical, cosmetic, and flavor industries. This technical guide provides a comprehensive overview of the discovery of this compound in natural sources and details the methodologies for its isolation and purification.

Natural Occurrence and Quantitative Data

This compound has been identified as a key volatile compound in a number of plant species. Notably, it is a dominant component in the floral scent of Coyote Tobacco (Nicotiana attenuata) and is also found in the complex aroma profiles of raspberries (Rubus idaeus) and cocoa beans (Theobroma cacao). The concentration of this compound in these natural sources can vary significantly, as detailed in the table below.

| Natural Source | Analytical Method | This compound Concentration/Emission Rate | Purity | Reference |

| Nicotiana attenuata (Coyote Tobacco) Flowers | Headspace SPME-GC-MS | Diurnal emission patterns observed, with peak emissions during the night. Absolute quantification per flower not specified. | Not Applicable | [1][2] |

| Rubus idaeus (Raspberry) Fruit | Solvent Extraction, GC-MS | 1-4 mg/kg | Not specified in initial extract | [3][4] |

| Theobroma cacao (Cocoa) Beans | Headspace Analysis, GC-MS | Identified as a volatile component; quantitative data on isolated yield not available. | Not specified in initial extract | [5] |

Table 1: Quantitative Data on this compound in Natural Sources. This table summarizes the reported concentrations and emission rates of this compound in various natural sources. The purity of the initial extracts is generally not specified and requires subsequent purification steps.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves two main stages: extraction of the volatile compounds from the plant matrix, followed by purification to isolate this compound from other co-extracted compounds.

Headspace Volatile Collection from Nicotiana attenuata Flowers

For the analysis of floral volatiles like those from Nicotiana attenuata, a non-destructive headspace collection method is preferred to capture the emitted scent without altering the plant's metabolism.

Experimental Workflow: Headspace Collection

Caption: Workflow for headspace volatile collection from flowers.

Protocol:

-

Enclosure: Carefully enclose a flowering branch of an intact Nicotiana attenuata plant within a glass chamber.

-

Airflow: Draw air through the chamber at a controlled flow rate using a vacuum pump.

-

Trapping: Pass the air exiting the chamber through a trap containing an adsorbent material such as Tenax® TA to capture the volatile organic compounds.

-

Elution/Desorption: The trapped volatiles are then either eluted with a solvent or thermally desorbed directly into a gas chromatograph-mass spectrometer (GC-MS) for analysis.

-

Quantification: For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analog of a major volatile) can be added to the adsorbent trap prior to analysis. The amount of this compound is then calculated based on the relative response factor to the internal standard.[6][7]

Solvent Extraction and Purification from Raspberry Fruit

For fruits like raspberries, where this compound is present within the tissue, solvent extraction is a common method to isolate the compound.

Experimental Workflow: Solvent Extraction and Purification

Caption: General workflow for the isolation of this compound from raspberry fruit.

Protocol:

-

Homogenization: Homogenize fresh or frozen raspberry fruit in a blender.

-

Extraction: Macerate the homogenized fruit with a suitable organic solvent, such as dichloromethane or a mixture of hexane and ethyl acetate, for a specified period (e.g., 24 hours) with agitation. The solvent-to-solid ratio should be optimized, for example, 5:1 (v/w).

-

Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate.

-

-

Analysis and Pooling: Analyze the collected fractions using thin-layer chromatography (TLC) or GC-MS to identify those containing this compound. Pool the pure fractions and remove the solvent to yield purified this compound.

-

Further Purification (Optional): For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed on the this compound-rich fractions.[8][9]

Steam Distillation

An alternative method for extracting volatile compounds from plant material is steam distillation. This technique is particularly useful for temperature-sensitive compounds.

Experimental Workflow: Steam Distillation

Caption: Schematic of a steam distillation apparatus for this compound extraction.

Protocol:

-

Apparatus Setup: Place the plant material (e.g., Nicotiana attenuata flowers) in a distillation flask with water.

-

Distillation: Heat the flask to generate steam, which will carry the volatile this compound out of the plant material.

-

Condensation: Pass the steam-volatile mixture through a condenser to cool it back into a liquid.

-

Collection: Collect the distillate, which will be a two-phase mixture of water and the water-insoluble this compound.

-

Separation: Separate the this compound from the aqueous layer using a separatory funnel.

-

Drying: Dry the isolated this compound over an anhydrous drying agent like sodium sulfate to remove any residual water.

Conclusion

The isolation of this compound from natural sources presents a fascinating challenge at the intersection of natural product chemistry and analytical science. While headspace analysis provides valuable insights into the in-situ emission of this key floral attractant, solvent extraction and steam distillation remain the primary methods for obtaining tangible quantities for further research and application. The optimization of extraction and purification protocols, as outlined in this guide, is crucial for achieving high yields and purity. Further research into novel and more sustainable extraction techniques will undoubtedly expand the possibilities for harnessing the potential of this aromatic compound from nature's own laboratory.

References

- 1. asianpubs.org [asianpubs.org]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. High-yield ‘one-pot’ biosynthesis of raspberry ketone, a high-value fine chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurococoa.com [eurococoa.com]

- 6. researchgate.net [researchgate.net]

- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. warwick.ac.uk [warwick.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzylacetone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of benzylacetone, a compound used as a fragrance, in soaps, and as a lure for melon flies. The synthesis is a two-step process initiated by a base-catalyzed Claisen-Schmidt condensation to form the intermediate, benzylideneacetone, followed by catalytic hydrogenation to yield the final product, this compound.

Introduction to the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this specific synthesis, acetone, which possesses acidic α-hydrogens, reacts with benzaldehyde, an aromatic aldehyde with no α-hydrogens, in the presence of a base catalyst like sodium hydroxide (NaOH).[2][3] This reaction is highly efficient because benzaldehyde cannot undergo self-condensation, reducing the number of potential side products.[2] The initial product of this condensation is benzylideneacetone ((E)-4-phenylbut-3-en-2-one), an α,β-unsaturated ketone.[2] To obtain this compound (4-phenylbutan-2-one), the carbon-carbon double bond in benzylideneacetone is subsequently reduced via catalytic hydrogenation.[4][5]

Reaction Mechanism

The synthesis proceeds through a well-defined, multi-step mechanism:

-

Enolate Formation: The reaction begins with the deprotonation of an α-hydrogen from acetone by a hydroxide ion (or other base), resulting in a resonance-stabilized enolate ion. This enolate serves as the key nucleophile in the reaction.[2][6][7]

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the benzaldehyde molecule. This forms a tetrahedral alkoxide intermediate.[2][7]

-

Protonation & Dehydration: The alkoxide intermediate is protonated by a water molecule, forming a β-hydroxyketone.[7] This intermediate readily undergoes base-catalyzed dehydration to yield the final condensation product, benzylideneacetone.[8][9] The dehydration step is highly favorable as it results in a stable, conjugated system.[7]

Experimental Protocols

The following protocols detail the synthesis of benzylideneacetone and its subsequent conversion to this compound.

This procedure is adapted from established laboratory methods.[2][10]

-

Prepare Base Solution: In a 2-liter flask equipped with a mechanical stirrer, dissolve sodium hydroxide in water to create a 10% aqueous solution. Place the flask in a cold water or ice bath to maintain a temperature between 20–25°C.[2][6][10]

-

Prepare Reactant Mixture: In a separate container or dropping funnel, mix freshly distilled benzaldehyde and acetone. An excess of acetone is recommended to minimize the formation of the side-product, dibenzylideneacetone.[10]

-

Initiate Reaction: While vigorously stirring the cold sodium hydroxide solution, slowly add the benzaldehyde/acetone mixture from the dropping funnel. The rate of addition should be controlled to keep the temperature between 25–31°C.[10] A yellow precipitate should begin to form.[2][6][8]

-

Complete Reaction: After the addition is complete, continue stirring the mixture for an additional 2 to 2.5 hours at room temperature.[10]

-

Isolate Crude Product: Neutralize the reaction mixture by adding dilute hydrochloric acid until it is acidic to litmus paper. Separate the two layers that form. The lower aqueous layer can be extracted with an organic solvent like benzene to recover any dissolved product.[10]

-

Wash and Dry: Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the solid with ice-cold water to remove any remaining base or unreacted starting materials.[2][8]

-

Purification: Recrystallize the crude benzylideneacetone from hot ethanol or a 70:30 ethanol:water mixture to obtain purified yellow crystals.[2][8] Allow the crystals to air dry completely.

This protocol describes the reduction of benzylideneacetone to this compound.[4]

-

Setup: Charge a stirred autoclave or a similar reaction vessel suitable for hydrogenation with benzylideneacetone and a palladium on activated carbon catalyst (e.g., 5% Pd/C).[4]

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of approximately 2 bar.[4]

-

Reaction: Heat the mixture to approximately 55°C and stir for 15-20 hours, or until hydrogen uptake ceases.[4]

-

Isolation: After the reaction is complete, cool the vessel, vent the excess hydrogen, and filter the reaction mixture to remove the palladium catalyst.[4]

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[4]

References

- 1. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. US6441242B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. studylib.net [studylib.net]

- 9. studylib.net [studylib.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Benzylacetone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of benzylacetone (4-phenyl-2-butanone) as a versatile building block in organic synthesis. This compound serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.[1] This document outlines its principal applications and provides detailed protocols for several key transformations.

Introduction to this compound

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] It is a naturally occurring compound found in sources such as cocoa and is also synthesized for commercial use.[1] Its chemical structure, featuring a reactive ketone carbonyl group and an activated methylene group, makes it a valuable precursor for a range of chemical reactions. The primary synthetic route to this compound involves the Claisen-Schmidt condensation of benzaldehyde with acetone to form benzylidene acetone, followed by selective hydrogenation of the carbon-carbon double bond.[1]

Key Applications of this compound

This compound is a versatile starting material with applications in several areas of organic synthesis:

-

Pharmaceutical Synthesis: this compound is a crucial precursor for the synthesis of various biologically active molecules. A notable example is its role in the synthesis of the anticoagulant drug warfarin. Although the direct precursor is often benzylidene acetone, the synthesis relies on the core structure provided by the condensation of benzaldehyde and acetone.[2] Derivatives of this compound have also been investigated for their sedative properties.[1]

-

Heterocyclic Chemistry: The reactive carbonyl and α-methylene groups of this compound allow for its participation in various cyclization reactions to form a wide array of heterocyclic compounds. These include pyran and quinoline derivatives, which are important scaffolds in medicinal chemistry.

-

Fragrance and Flavor Industry: Due to its pleasant floral and fruity aroma, this compound is utilized as a fragrance ingredient in soaps, perfumes, and cosmetics.[1][3] It is also used as a flavoring agent in the food industry.[4]

-

Agrochemicals: this compound serves as an attractant for certain agricultural pests, such as the melon fly (Bactrocera cucurbitae), and can be used in the formulation of insect lures.[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its application in the preparation of key organic compounds.

Synthesis of this compound via Hydrogenation of Benzylidene Acetone

The most common route to this compound is the selective hydrogenation of benzylidene acetone.

Reaction Scheme:

References

Application of Benzylacetone in Aldol Condensation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This reaction, which can be catalyzed by either acid or base, involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1][2][3] Benzylacetone, a ketone with α-hydrogens, is a versatile substrate and intermediate in aldol condensation reactions. Its applications span from the synthesis of fragrance compounds to precursors for pharmacologically active molecules.[4] This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in aldol condensation reactions.

Key Applications

The primary application of this compound in the context of aldol condensations is as an intermediate in the synthesis of dibenzalacetone. In this sequential reaction, acetone first reacts with one equivalent of benzaldehyde to form this compound, which then rapidly undergoes a second aldol condensation with another equivalent of benzaldehyde to yield dibenzalacetone.[3][5][6] This process is a classic example of a Claisen-Schmidt condensation, a type of crossed aldol condensation between an aldehyde and a ketone.[5]

Furthermore, the principles of aldol condensation involving enolates derived from ketones, such as in the formation of this compound, are extended to the synthesis of other valuable molecules like jasminaldehyde. Jasminaldehyde is synthesized via a crossed aldol condensation between benzaldehyde and heptanal.[7][8]

Reaction Mechanisms

The base-catalyzed aldol condensation proceeds through the formation of a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde or ketone molecule.[2][9] The subsequent dehydration to form the conjugated system is often the thermodynamic driving force for the reaction.[2]

Base-Catalyzed Aldol Condensation of Acetone and Benzaldehyde

Caption: Base-catalyzed aldol condensation mechanism for the formation of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative aldol condensation reactions.

Table 1: Synthesis of Dibenzalacetone via Aldol Condensation

| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde (2.2) | Acetone (1) | NaOH | Ethanol/Water | 30 | 72 (purified) | 111.0-111.9 | [10] |

| Benzaldehyde (2) | Acetone (1) | NaOH | Ethanol/Water | 30 | 84 (crude), 55 (recrystallized) | Lower than expected | [11] |

| Benzaldehyde | Acetone | NaOH | Ethanol/Water | - | - | 107 (literature) | [12] |

Table 2: Synthesis of Jasminaldehyde via Crossed Aldol Condensation

| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Catalyst | Solvent | Temperature (°C) | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Reference |

| Benzaldehyde (5) | Heptanal (1) | Mg-Al Mixed Oxide | Solvent-free | 140 | 99 | 88 | [7] |

| Benzaldehyde (15) | Heptanal (1) | Mg-Al Mixed Oxide | Solvent-free | 140 | 99 | 94 | [7] |

| Benzaldehyde (1) | Heptanal (1) | NaOH/CTAB | Water | 30 | - | ~100 (at 0.1M CTAB) | [13][14] |

| Benzaldehyde (3) | Heptanal (1) | NaOH | Ethanol/Water | - | - | - | [8] |

Experimental Protocols

Protocol 1: Synthesis of Dibenzalacetone

This protocol details the synthesis of dibenzalacetone via a base-catalyzed aldol condensation of benzaldehyde and acetone.[10][12][15]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Water

-

50-mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Hirsch funnel or Büchner funnel for filtration

Procedure:

-

Reaction Setup: In a 50-mL round-bottom flask equipped with a magnetic stir bar, combine 2.40 mL of benzaldehyde and 0.90 mL of acetone.[12]

-